Cas no 132339-20-9 ((1S,4S)-2,5-diazabicyclo[2.2.1]heptane)

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane is a chiral bicyclic diamine with a rigid, compact structure, making it a valuable scaffold in asymmetric synthesis and medicinal chemistry. Its stereospecific configuration and constrained geometry enhance selectivity in catalytic applications, particularly in the formation of chiral ligands and organocatalysts. The compound's dual nitrogen sites allow for versatile functionalization, enabling its use in constructing complex molecular architectures. Its stability and well-defined stereochemistry make it a preferred choice for pharmaceutical intermediates and agrochemical research. The bicyclic framework also contributes to improved binding affinity in receptor-targeted drug design, offering advantages in developing enantioselective compounds.
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane structure
132339-20-9 structure
Product Name:(1S,4S)-2,5-diazabicyclo[2.2.1]heptane
CAS No:132339-20-9
MF:C5H10N2
MW:98.1463007926941
MDL:MFCD20482091
CID:64189
PubChem ID:11908852
Update Time:2025-09-28

(1S,4S)-2,5-diazabicyclo[2.2.1]heptane Chemical and Physical Properties

Names and Identifiers

    • (1S)-2,5-Diazabicyclo[2.2.1]heptane
    • (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane
    • N,N'-DIETHYLCARBODIIMIDE
    • (1S,4S)-(+)-2,5-diazabicyclo[2.2.1]heptane
    • 2,5-diazabicyclo[2.2.1]heptane
    • EOS-61879
    • (1S, 4S)-2,5-Diaza-bicyclo[2.2.1]heptane
    • F19020
    • EN300-343648
    • UKHJNJFJCGBKSF-WHFBIAKZSA-N
    • 132339-20-9
    • CS-0183838
    • (1S,4S)-2,5-diazabicyclo[2.2.1]heptane
    • MDL: MFCD20482091
    • Inchi: 1S/C5H10N2/c1-4-2-6-5(1)3-7-4/h4-7H,1-3H2/t4-,5-/m0/s1
    • InChI Key: UKHJNJFJCGBKSF-WHFBIAKZSA-N
    • SMILES: N1C[C@@H]2C[C@H]1CN2

Computed Properties

  • Exact Mass: 98.08440
  • Monoisotopic Mass: 98.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 72.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.1A^2
  • XLogP3: -0.6

Experimental Properties

  • Density: 1.008
  • Boiling Point: 175 ºC
  • Flash Point: 78 ºC
  • Refractive Index: 1.483
  • PSA: 24.06000
  • LogP: -0.02230

(1S,4S)-2,5-diazabicyclo[2.2.1]heptane Pricemore >>

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(1S,4S)-2,5-diazabicyclo[2.2.1]heptane Suppliers

Amadis Chemical Company Limited
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(CAS:132339-20-9)(1S,4S)-2,5-diazabicyclo[2.2.1]heptane
Order Number:A1024406
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:30
Price ($):672.0
Email:sales@amadischem.com

Additional information on (1S,4S)-2,5-diazabicyclo[2.2.1]heptane

Introduction to (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (CAS No. 132339-20-9)

(1S,4S)-2,5-diazabicyclo[2.2.1]heptane, identified by its Chemical Abstracts Service number CAS No. 132339-20-9, is a significant compound in the field of chemical and pharmaceutical research. This bicyclic amine derivative has garnered attention due to its unique structural properties and potential applications in drug development and molecular recognition.

The compound belongs to the class of diazabicycloalkanes, which are characterized by the presence of two nitrogen atoms embedded within a cyclic structure. The specific configuration of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, with its stereochemistry defined by the (1S,4S) arrangement, contributes to its distinct chemical behavior and reactivity. This stereochemical purity makes it a valuable scaffold for designing chiral drugs and catalysts.

Recent advancements in medicinal chemistry have highlighted the importance of stereospecific compounds in achieving targeted therapeutic effects. (1S,4S)-2,5-diazabicyclo[2.2.1]heptane has been studied for its potential role in modulating biological pathways by acting as a ligand or intermediate in the synthesis of more complex molecules. Its bicyclic framework provides a rigid structure that can be engineered to interact selectively with biological targets.

In the realm of drug discovery, the compound's ability to form stable complexes with other molecules makes it a promising candidate for use in rational drug design. Researchers have explored its utility in developing novel antiviral and anti-inflammatory agents, leveraging its structural motifs to enhance binding affinity and reduce side effects. The integration of computational modeling and experimental validation has been crucial in understanding its interactions at the molecular level.

One of the most intriguing aspects of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane is its potential application in asymmetric synthesis. By serving as a chiral auxiliary or catalyst ligand, it enables the production of enantiomerically pure compounds with high efficiency. This is particularly relevant in industries where the presence of even small amounts of impurities can significantly affect the efficacy and safety of pharmaceutical products.

The synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Recent methodologies have focused on optimizing these processes to improve yield and scalability while maintaining high enantiomeric purity. Advances in green chemistry principles have also influenced synthetic strategies, emphasizing sustainable practices and minimal waste generation.

From a biological perspective, the compound's diazabicyclo structure mimics natural amino acid scaffolds, making it an attractive candidate for enzyme inhibition studies. Researchers are investigating its interactions with various enzymes and receptors to uncover new therapeutic opportunities. The ability to modulate enzyme activity without significant off-target effects is a key criterion for evaluating its potential as a lead compound.

The pharmacokinetic properties of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane are another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted is essential for optimizing its formulation and delivery methods. Preclinical studies have provided insights into its stability in biological systems and its potential for systemic distribution following administration.

Future directions in research may explore the use of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane as a building block for more complex drug candidates or as a component in combination therapies. Its versatility as a molecular scaffold allows for modifications that can tailor its properties to specific therapeutic needs. Collaborative efforts between synthetic chemists and biologists will be crucial in realizing these possibilities.

In conclusion, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane represents a fascinating compound with broad applications in pharmaceutical research and development. Its unique structural features and stereochemical purity make it a valuable tool for designing novel therapeutics with improved efficacy and safety profiles. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in advancing medical science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:132339-20-9)(1S,4S)-2,5-diazabicyclo[2.2.1]heptane
A1024406
Purity:99%
Quantity:5g
Price ($):672.0
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